molecular formula C17H18ClN3O B5718655 N-(2-chlorophenyl)-4-phenylpiperazine-1-carboxamide

N-(2-chlorophenyl)-4-phenylpiperazine-1-carboxamide

Cat. No.: B5718655
M. Wt: 315.8 g/mol
InChI Key: NQSLWKOURQXKQL-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-phenylpiperazine-1-carboxamide: is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 2-chlorophenyl group and a phenyl group, along with a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-4-phenylpiperazine-1-carboxamide typically involves the reaction of 2-chloroaniline with 4-phenylpiperazine in the presence of a coupling agent such as carbonyldiimidazole. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then treated with a carboxylating agent, such as phosgene or triphosgene, to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(2-chlorophenyl)-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atom.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research has explored its potential as a pharmacological agent, particularly in the development of new drugs for treating neurological disorders.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound is believed to modulate the activity of certain neurotransmitter receptors, such as serotonin and dopamine receptors, which play a crucial role in regulating mood and behavior. By binding to these receptors, the compound can influence the release and uptake of neurotransmitters, thereby exerting its pharmacological effects.

Comparison with Similar Compounds

    N-(2-chlorophenyl)-4-phenylpiperazine: A closely related compound with similar structural features but lacking the carboxamide group.

    N-(2-chlorophenyl)piperazine: Another related compound with a simpler structure, lacking both the phenyl and carboxamide groups.

Uniqueness: N-(2-chlorophenyl)-4-phenylpiperazine-1-carboxamide is unique due to the presence of the carboxamide functional group, which can significantly influence its chemical reactivity and biological activity. This functional group allows for additional interactions with molecular targets, potentially enhancing its pharmacological properties compared to similar compounds.

Properties

IUPAC Name

N-(2-chlorophenyl)-4-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O/c18-15-8-4-5-9-16(15)19-17(22)21-12-10-20(11-13-21)14-6-2-1-3-7-14/h1-9H,10-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSLWKOURQXKQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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